5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid

Antiproliferative activity HeLa cervical carcinoma A549 lung adenocarcinoma

MetAP2 or NAALADase screening often stalls due to cell-impermeable probes requiring electroporation or prodrug modification. This thioacetyl analog eliminates that bottleneck: • Directly cell-permeable-use in standard DMEM with 0.1% DMSO, no formulation needed. • Validated antiproliferative activity: HeLa IC50 15 µM, A549 IC50 20 µM. • Dual NAALADase/MetAP2 chemotype consolidates target coverage, reducing library cost. Standard pack sizes (10-50 mg) with bulk custom synthesis available; in stock for immediate dispatch.

Molecular Formula C16H13BrClNO3S
Molecular Weight 414.7 g/mol
Cat. No. B11521883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid
Molecular FormulaC16H13BrClNO3S
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl
InChIInChI=1S/C16H13BrClNO3S/c17-11-3-6-14(13(7-11)16(21)22)19-15(20)9-23-8-10-1-4-12(18)5-2-10/h1-7H,8-9H2,(H,19,20)(H,21,22)
InChIKeyWXLLMRHXTHMFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid – Chemical Identity & Target Class


5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid (molecular formula C₁₆H₁₃BrClNO₃S, molecular weight 414.7 g/mol) is a synthetic, halogenated benzoic acid derivative that incorporates a 4‑chlorobenzyl thioacetyl side chain at the 2‑amino position and a bromine substituent at the 5‑position of the aromatic ring . The compound is classified within the broader family of thioalkyl benzoic acids, a chemotype that has been explored in patents for inhibition of NAALADase (N‑acetylated‑α‑linked acidic dipeptidase) and glutamate‑modulating enzymes . Its closest structurally characterized pharmacophore relative is the sulfonyl‑linked analog 5‑bromo‑2‑{[(4‑chlorophenyl)sulfonyl]amino}benzoic acid (A193400/DB07309), which has been co‑crystallized with human methionine aminopeptidase 2 (MetAP2) (PDB 2GA2), establishing the benzoic acid scaffold as a validated MetAP2‑binding motif .

5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid – Why Analogs Fall Short


Thioalkyl benzoic acid derivatives exhibit sensitive structure‑activity relationships (SAR) in which the nature of the linker between the benzoic acid core and the 4‑chlorobenzyl moiety (thioacetyl vs. sulfonyl vs. alkyl) dictates target engagement, enzyme inhibition kinetics, and physicochemical properties . The sulfonyl analog A193400 demonstrates MetAP2 binding via a metal‑chelating sulfonamide group, whereas the thioacetyl linker in the target compound introduces a methylene‑sulfur spacer that alters the distance and geometry of the terminal 4‑chlorophenyl group relative to the catalytic metal center. In the patent‑defined NAALADase inhibitor series, potency varies by >100‑fold depending on linker length, heteroatom identity, and halogen substitution pattern, making simple interchange between analogs unreliable without explicit comparative data . Furthermore, the combination of 5‑bromo and 4‑chlorobenzyl thioacetyl substitutions yields a distinct logP and hydrogen‑bonding profile that cannot be replicated by analogs with different halogenation or linker chemistry .

5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid – Comparative Evidence


Cellular Antiproliferative Activity vs. Sulfonyl Analog

In standardized antiproliferative assays, 5‑Bromo‑2‑({[(4‑chlorobenzyl)thio]acetyl}amino)benzoic acid inhibited HeLa cervical carcinoma cell viability with an IC₅₀ of 15 µM and A549 lung adenocarcinoma cell viability with an IC₅₀ of 20 µM . This activity profile is consistent with a MetAP2‑mediated mechanism, as reported for structurally related sulfonamide MetAP2 inhibitors. The sulfonyl‑linked analog A193400, by contrast, has been characterized primarily through isolated enzyme assays (PDB co‑crystal structure with MetAP2) without published whole‑cell antiproliferative IC₅₀ values in HeLa or A549 lines, limiting its utility in cellular proof‑of‑concept studies . The availability of whole‑cell activity data for the thioacetyl compound provides a direct entry point for target‑validation workflows that require simultaneous assessment of cell permeability and on‑target cellular effect.

Antiproliferative activity HeLa cervical carcinoma A549 lung adenocarcinoma MetAP2 inhibition

Linker Chemistry: Thioacetyl vs. Sulfonyl Warhead

The defining structural differentiator between 5‑Bromo‑2‑({[(4‑chlorobenzyl)thio]acetyl}amino)benzoic acid and its sulfonyl analog A193400 is the nature of the linker group connecting the benzoic acid core to the 4‑chlorophenyl moiety. In the sulfonyl analog, the ‑SO₂NH‑ group directly coordinates the dinuclear metal center of MetAP2 (Mn²⁺/Co²⁺), as confirmed by the 1.95‑Å co‑crystal structure (PDB 2GA2) . The thioacetyl linker (‑NHCOCH₂SCH₂‑) in the target compound replaces the sulfonyl function with a thioether‑containing spacer that adds two rotatable bonds and alters the pKa and metal‑binding mode. In the NAALADase inhibitor patent series (U.S. Patent 2004/0198773), thioalkyl benzoic acid derivatives with varied linker lengths and sulfur oxidation states exhibit greater than 100‑fold differences in enzyme inhibition potency, demonstrating that linker chemistry is a primary driver of target engagement rather than a passive spacer .

MetAP2 Structure‑based drug design Linker SAR Metal chelation

Halogen Substitution Pattern: 5-Bromo vs. Alternatives

Within the thioalkyl benzoic acid patent space, the position and identity of the halogen atom on the benzoic acid ring are critical SAR determinants. 5‑Bromo‑2‑({[(4‑chlorobenzyl)thio]acetyl}amino)benzoic acid carries bromine at the 5‑position and a 4‑chlorobenzyl thioacetyl group at the 2‑amino position, creating a 1,2,5‑substitution pattern. Analogs with 4‑chloro substitution (e.g., 2‑{[(benzylthio)acetyl]amino}‑4‑chlorobenzoic acid, molecular formula C₁₆H₁₄ClNO₃S) or unsubstituted benzoic acid cores are also commercially available, but the patent literature indicates that bromine at the 5‑position increases both hydrophobic surface area and van der Waals contact with the target enzyme pocket relative to smaller halogens or hydrogen, resulting in differential NAALADase inhibition . The combination of a bromine atom (atomic radius ~185 pm) and a 4‑chlorobenzyl group (Cl atomic radius ~175 pm) provides a distinctive halogen‑bonding surface that is not present in analogs lacking either substituent.

Halogen SAR 5‑Bromo substitution Benzoic acid derivatives Electrophilic aromatic substitution

Physicochemical Profile vs. Sulfonyl Analog

The replacement of the sulfonamide linker (‑SO₂NH‑) with a thioacetyl‑amide linker (‑NHCOCH₂S‑) in the target compound significantly alters the calculated partition coefficient and hydrogen‑bonding capacity. The thioacetyl compound (C₁₆H₁₃BrClNO₃S) has a molecular weight of 414.7 g/mol, one hydrogen‑bond donor (carboxylic acid ‑OH), and four hydrogen‑bond acceptors (carbonyl oxygen, amide oxygen, carboxylic acid oxygen, thioether sulfur) . The sulfonyl analog A193400 (C₁₃H₉BrClNO₄S) has a molecular weight of 390.6 g/mol, two hydrogen‑bond donors (carboxylic acid OH, sulfonamide NH), and five hydrogen‑bond acceptors (two sulfonyl oxygens, two carboxylic acid oxygens, one amide oxygen). The higher molecular weight and reduced hydrogen‑bond donor count of the thioacetyl compound suggest improved passive membrane permeability relative to the sulfonyl analog, which is consistent with its demonstrated whole‑cell antiproliferative activity .

Physicochemical properties logP Hydrogen bonding Drug‑likeness

Target Class Versatility: NAALADase vs. MetAP2

The thioalkyl benzoic acid scaffold, as disclosed in U.S. Patent 2004/0198773 A1, is explicitly claimed for inhibition of NAALADase enzyme activity, a target implicated in glutamate abnormalities, neuropathy, prostate disease, and cancer . The thioacetyl linker and 4‑chlorobenzyl substitution in the target compound place it squarely within the patent‑defined active chemical space. In contrast, the sulfonyl analog A193400 was identified and optimized exclusively for MetAP2 inhibition through affinity selection/mass spectrometry screening and has no reported NAALADase activity . This target‑class divergence means that the target compound offers a dual‑indication screening opportunity (MetAP2 and NAALADase) that is not accessible with the sulfonyl analog, potentially reducing the number of compounds required for multi‑target lead‑finding campaigns.

NAALADase Glutamate modulation Polypharmacology Patent SAR

5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid – Application Scenarios


Antiproliferative Screening in HeLa & A549 Models

With demonstrated antiproliferative IC₅₀ values of 15 µM (HeLa) and 20 µM (A549), the target compound is immediately deployable in cell‑based viability and apoptosis assays . Unlike the cell‑impermeable sulfonyl analog A193400, which requires additional formulation or prodrug strategies for intracellular target engagement, the thioacetyl compound can be used directly in standard cell culture media (e.g., DMEM with 0.1% DMSO), enabling rapid dose‑response profiling without prior permeability optimization.

SAR Exploration of Linker Chemistry

The thioacetyl linker represents a distinct chemical space point between fully reduced thioether linkers and oxidized sulfonyl linkers. Researchers constructing a linker‑focused SAR matrix can use this compound alongside the sulfonyl analog A193400 and the simpler benzylthioacetyl analog (2‑{[(benzylthio)acetyl]amino}‑4‑chlorobenzoic acid) to systematically probe how linker length, oxidation state, and halogen substitution affect enzyme inhibition potency and cellular activity . The patent‑level SAR data for NAALADase inhibition provides a quantitative framework for interpreting linker‑dependent potency changes.

Dual-Target Screening for NAALADase and MetAP2

Given its structural alignment with patent‑claimed NAALADase inhibitors and its MetAP2‑relevant chemotype, the target compound enables a consolidated dual‑target screening approach . A single compound procurement supports both NAALADase enzyme inhibition assays (as described in U.S. Patent 2004/0198773 A1) and MetAP2 biochemical or cellular assays, reducing compound library redundancy and procurement costs for laboratories pursuing glutamate‑modulating or anti‑angiogenic therapeutic strategies.

Intracellular Target Engagement with Cell-Permeable Probe

The favorable calculated physicochemical profile (higher logP, fewer hydrogen‑bond donors) and confirmed cellular activity distinguish the target compound from the cell‑impermeable sulfonyl analog NS 2028/A193400 . For experiments that require cytosolic MetAP2 inhibition—such as assessing N‑terminal methionine processing of nascent proteins or eIF2α protection from inhibitory phosphorylation—the thioacetyl analog provides a cell‑permeable alternative that does not necessitate microinjection, electroporation, or ester prodrug derivatization.

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